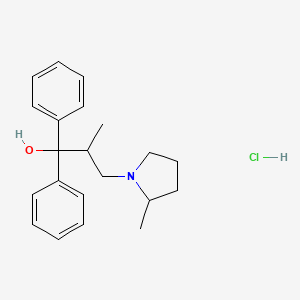
1-Benzyl-2,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2,4-dimethoxybenzene is an organic compound characterized by a benzene ring substituted with a benzyl group and two methoxy groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,4-dimethoxybenzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of 2,4-dimethoxybenzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Methylation of Hydroquinone: Another method involves the methylation of hydroquinone using dimethyl sulfate and an alkali.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Major Products:
Nitration: Produces nitro derivatives.
Halogenation: Produces halogenated derivatives such as chlorobenzene or bromobenzene.
Applications De Recherche Scientifique
1-Benzyl-2,4-dimethoxybenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Benzyl-2,4-dimethoxybenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products.
Oxidation-Reduction Reactions: The methoxy groups can undergo oxidation to form quinones, which are important intermediates in various biochemical pathways.
Comparaison Avec Des Composés Similaires
1,4-Dimethoxybenzene: Similar in structure but lacks the benzyl group.
1,2-Dimethoxybenzene: Another isomer with methoxy groups at different positions, used in similar applications.
Uniqueness: The benzyl group enhances its ability to participate in various chemical reactions and increases its utility in synthetic chemistry .
Propriétés
Numéro CAS |
32565-33-6 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
1-benzyl-2,4-dimethoxybenzene |
InChI |
InChI=1S/C15H16O2/c1-16-14-9-8-13(15(11-14)17-2)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
Clé InChI |
IEOVVEVOQIDCBK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)

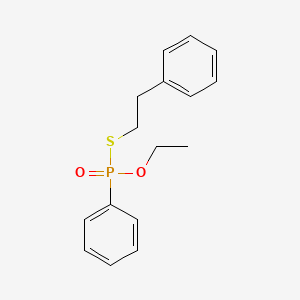
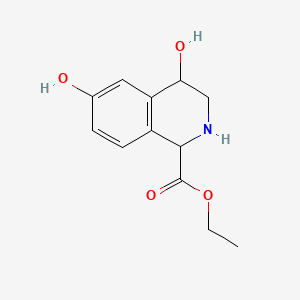
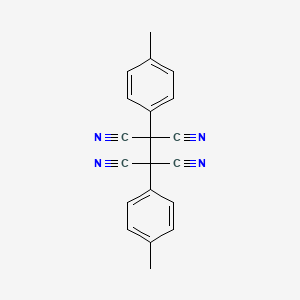
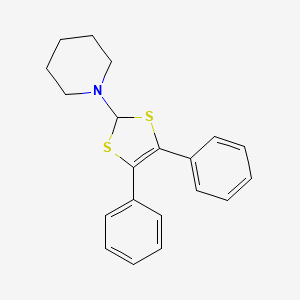
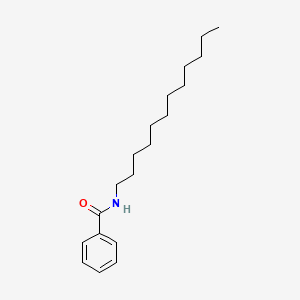
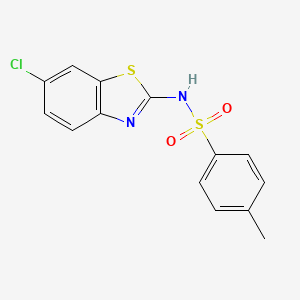
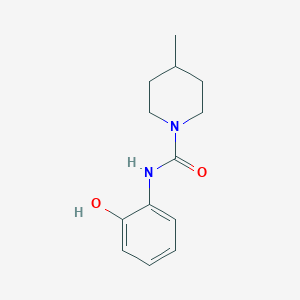
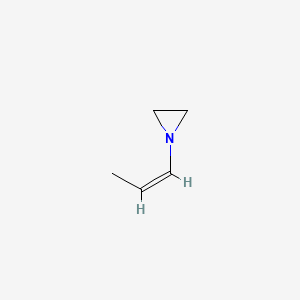
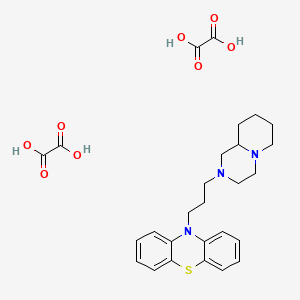
![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)

